5-O-Benzoyl-3-deoxy-1,2-di-O-acetyl-3-methylene-D-ribofuranose
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Overview
Description
5-O-Benzoyl-3-deoxy-1,2-di-O-acetyl-3-methylene-D-ribofuranose: is a synthetic carbohydrate derivative It is a modified ribofuranose, which is a five-membered ring sugar
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-O-Benzoyl-3-deoxy-1,2-di-O-acetyl-3-methylene-D-ribofuranose typically involves multiple steps. One common method includes the protection of hydroxyl groups, followed by selective deoxygenation and benzoylation. The acetylation of hydroxyl groups is usually achieved using acetic anhydride in the presence of a base like pyridine . The methylene group is introduced through a Wittig reaction or similar methodologies .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the benzoyl group, converting it to a hydroxyl group.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMSO (Dimethyl sulfoxide).
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of oligosaccharides and polysaccharides.
Biology: In biological research, it is used to modify glycoproteins to increase their stability and solubility. This modification is crucial for studying protein interactions and functions .
Medicine: Its derivatives have shown activity against diseases like HIV and Hepatitis B by inhibiting reverse transcriptase .
Industry: In the industrial sector, it is used in the production of various pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds .
Mechanism of Action
The mechanism of action of 5-O-Benzoyl-3-deoxy-1,2-di-O-acetyl-3-methylene-D-ribofuranose involves its interaction with specific molecular targets. In the case of its antiviral activity, the compound inhibits the reverse transcriptase enzyme, preventing the replication of viral RNA. This inhibition is achieved through the incorporation of the compound into the viral DNA, leading to chain termination .
Comparison with Similar Compounds
1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose: This compound is similar in structure but contains a fluorine atom, which can enhance its biological activity.
1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(4-methyl) benzoyl-L-ribofuranose: This compound contains an azido group, making it useful in click chemistry applications.
Uniqueness: 5-O-Benzoyl-3-deoxy-1,2-di-O-acetyl-3-methylene-D-ribofuranose is unique due to its methylene group, which provides distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C17H18O7 |
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Molecular Weight |
334.3 g/mol |
IUPAC Name |
(4,5-diacetyloxy-3-methylideneoxolan-2-yl)methyl benzoate |
InChI |
InChI=1S/C17H18O7/c1-10-14(9-21-16(20)13-7-5-4-6-8-13)24-17(23-12(3)19)15(10)22-11(2)18/h4-8,14-15,17H,1,9H2,2-3H3 |
InChI Key |
VJGLNXSQBQKQSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(OC(C1=C)COC(=O)C2=CC=CC=C2)OC(=O)C |
Origin of Product |
United States |
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